molecular formula C8H9Br2NO2 B2604466 Methyl 3-(bromomethyl)isonicotinate hydrobromide CAS No. 2368871-68-3

Methyl 3-(bromomethyl)isonicotinate hydrobromide

Cat. No.: B2604466
CAS No.: 2368871-68-3
M. Wt: 310.973
InChI Key: UYCHMPLGUUYYLY-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)isonicotinate hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . It is a derivative of isonicotinic acid and is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)isonicotinate hydrobromide typically involves the bromination of methyl isonicotinate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)isonicotinate hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

Methyl 3-(bromomethyl)isonicotinate hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)isonicotinate hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(bromomethyl)isonicotinate hydrobromide is unique due to its specific position of the bromomethyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

methyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-3-10-5-6(7)4-9;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCHMPLGUUYYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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